molecular formula C8H12N4O2S B1340478 N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide CAS No. 57004-73-6

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

Cat. No.: B1340478
CAS No.: 57004-73-6
M. Wt: 228.27 g/mol
InChI Key: DAZIGWRHGQLIMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with guanidine under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the amino(imino)methyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
  • N-(2-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

Comparison: N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide is unique due to the position of the amino(imino)methyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-3-6(5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGWRHGQLIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482587
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-73-6
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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